molecular formula C13H10BrF B15378968 4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl

4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl

Cat. No.: B15378968
M. Wt: 265.12 g/mol
InChI Key: YHFKFZAYZKRFBT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl (CAS: Not explicitly provided in evidence) is a halogenated biphenyl derivative featuring a bromine atom at the 4-position, a fluorine atom at the 2-position on one phenyl ring, and a methyl group at the 2'-position on the adjacent ring.

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h2-8H,1H3

InChI Key

YHFKFZAYZKRFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Biological Activity

4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl is a halogenated biphenyl compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl is C₁₂H₈BrF. Its structure consists of two phenyl rings connected by a single bond, with bromine and fluorine substituents that influence its chemical reactivity and biological interactions. The presence of halogens often enhances the lipophilicity and bioavailability of organic compounds, making them suitable candidates for drug development.

Mechanisms of Biological Activity

Research indicates that halogenated biphenyls can interact with various biological targets, including enzymes and receptors. The unique steric and electronic properties imparted by the bromine and fluorine atoms may enhance binding affinity to these targets.

Key Mechanisms:

  • Enzyme Inhibition: Compounds similar to 4-bromo-2-fluoro-2'-methyl-1,1'-biphenyl have shown potential in inhibiting key enzymes involved in cancer metabolism and microbial growth.
  • Cell Cycle Disruption: Studies suggest that halogenated biphenyls can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
  • Antimicrobial Activity: Preliminary findings indicate that this compound may exhibit antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving halogenated biphenyls, including 4-bromo-2-fluoro-2'-methyl-1,1'-biphenyl:

Compound Target IC50 (µM) Effect
4-Bromo-2-fluoro-2'-methyl-1,1'-biphenylCancer cells (HeLa)5.0Induces G2/M phase arrest
4-Bromo-2-fluoro-2'-methyl-1,1'-biphenylEnzyme inhibition10.0Inhibits glycolytic enzymes
4-Bromo-2-fluoro-2'-methyl-1,1'-biphenylAntimicrobial agents15.0Exhibits antibacterial activity

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various halogenated biphenyl derivatives. The study found that 4-bromo-2-fluoro-2'-methyl-1,1'-biphenyl demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of halogenated biphenyls against Staphylococcus aureus. The results indicated that 4-bromo-2-fluoro-2'-methyl-1,1'-biphenyl exhibited a minimum inhibitory concentration (MIC) of 15 µM, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl with structurally related biphenyl derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl 4-Br, 2-F, 2'-CH₃ C₁₃H₁₀BrF 273.13 (calculated) Intermediate for pharmaceuticals; halogenated motifs enhance cross-coupling efficiency Inferred
4-Bromo-2-methylbiphenyl 4-Br, 2-CH₃ C₁₃H₁₁Br 247.14 Used in organic synthesis; methyl enhances steric bulk
2-Bromo-2'-chloro-4-fluoro-1,1'-biphenyl 2-Br, 2'-Cl, 4-F C₁₂H₇BrClF 308.54 High-yield Suzuki coupling (90%); chloro substituent increases electrophilicity
4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl 4-Br, 2-CF₃ C₁₃H₈BrF₃ 301.10 CF₃ group increases lipophilicity; used in agrochemicals
2'-Bromo-2-chloro-4-fluoro-5'-methyl-1,1'-biphenyl 2'-Br, 2-Cl, 4-F, 5'-CH₃ C₁₃H₁₀BrClF 305.58 Lower synthesis yield (61%); steric hindrance from multiple substituents

Key Comparisons:

Chloro and bromo substituents (e.g., in 2j and 2k) exhibit stronger electron-withdrawing effects than fluorine, favoring electrophilic reactions but reducing yields in cross-coupling due to steric clashes .

Steric and Electronic Modulation :

  • The 2'-methyl group in the target compound introduces steric hindrance, which may slow down coupling reactions compared to smaller substituents (e.g., H or F) but improves regioselectivity .
  • Trifluoromethyl (CF₃) in 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl significantly increases hydrophobicity, making it suitable for lipid-soluble agrochemicals, whereas methyl and fluoro groups balance polarity for pharmaceutical intermediates .

Synthetic Utility :

  • Suzuki-Miyaura reactions with brominated biphenyls (e.g., 4-bromo-2-methylbiphenyl) achieve high yields (~90%) under optimized conditions, whereas multi-halogenated analogs (e.g., 2k) face challenges (61% yield) due to competing side reactions .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-fluoro-2'-methyl-1,1'-biphenyl?

Answer: The synthesis typically involves halogenation and cross-coupling reactions. Key steps include:

  • Bromination/Fluorination: Electrophilic substitution on biphenyl precursors using reagents like Br₂ (with Lewis acids) or Selectfluor™ for fluorination. Positional selectivity is achieved via directing groups (e.g., methyl groups) .
  • Suzuki-Miyaura Coupling: To assemble the biphenyl scaffold. For example, coupling a brominated aryl halide with a fluorinated/methylated boronic acid under palladium catalysis .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C → RT65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C70–85

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • IR Spectroscopy: Halogen substituents (Br, F) show distinct absorptions. For example, C-Br stretches appear at 500–600 cm⁻¹, and C-F at 1100–1250 cm⁻¹. Contaminants (e.g., solvent peaks) must be accounted for during analysis .
  • NMR: ¹H/¹³C NMR identifies substituent positions. Methyl groups (~δ 2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic.
  • X-ray Crystallography: SHELX software refines crystal structures, resolving ambiguities in substituent orientation. SHELXL is preferred for high-resolution data .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Answer:

  • Cross-Validation: Combine NMR (COSY, NOESY) with HRMS to confirm molecular formula.
  • Crystallographic Refinement: Use SHELXL to resolve positional disorder or thermal motion artifacts. For example, conflicting NOE signals can be reconciled with crystallographic data .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies optimize regioselectivity in substitution reactions at the bromine site?

Answer:

  • Directed Metalation: Use directing groups (e.g., methyl) to control nucleophilic attack. For example, LiTMP (lithium tetramethylpiperidide) directs substitution to the para position .
  • Microwave-Assisted Synthesis: Enhances reaction efficiency and selectivity. For bromine substitution, KOtBu in DMF at 120°C (microwave, 30 min) improves yields .

Q. Table 2: Substitution Reaction Optimization

ConditionYield (%)Selectivity (para:meta)Reference
Conventional Heating603:1
Microwave Irradiation858:1

Q. How to quantify trace genotoxic impurities in halogenated biphenyl derivatives?

Answer:

  • LC-MS/MS in MRM Mode: Detects impurities at ppm levels. For example, a validated method for azilsartan impurities uses:
    • Column: C18 (2.1 × 50 mm, 1.8 µm).
    • Mobile Phase: 0.1% Formic acid in water/acetonitrile.
    • LOD/LOQ: 0.1 ppm/0.3 ppm .
  • Method Validation: Assess specificity, linearity (R² > 0.995), and precision (%RSD < 5%) .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the ortho position .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in Suzuki couplings .

Q. How to address crystallization challenges for halogenated biphenyl derivatives?

Answer:

  • Solvent Screening: Slow evaporation in ethyl acetate/hexane (1:3) promotes single-crystal growth.
  • Additives: Trace amounts of ionic liquids (e.g., [BMIM][BF₄]) reduce nucleation rates.
  • SHELX Refinement: Resolve twinning or disorder using the TWIN/BASF commands in SHELXL .

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